molecular formula C14H21NO4 B3884147 3,4-diethoxy-N-(2-methoxyethyl)benzamide

3,4-diethoxy-N-(2-methoxyethyl)benzamide

Cat. No.: B3884147
M. Wt: 267.32 g/mol
InChI Key: QPLFVQWUEJPONC-UHFFFAOYSA-N
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Description

3,4-Diethoxy-N-(2-methoxyethyl)benzamide is a benzamide derivative characterized by a 3,4-diethoxy-substituted benzoyl group and a 2-methoxyethylamine moiety. Benzamide derivatives are known for their versatility in medicinal chemistry, acting as enzyme inhibitors, neuroleptics, or antimicrobial agents depending on their substituents .

Properties

IUPAC Name

3,4-diethoxy-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-4-18-12-7-6-11(10-13(12)19-5-2)14(16)15-8-9-17-3/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLFVQWUEJPONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCCOC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3,4-diethoxy-N-(2-methoxyethyl)benzamide typically involves the reaction of 3,4-diethoxybenzoic acid with 2-methoxyethylamine under specific reaction conditions. The process generally includes the following steps:

Chemical Reactions Analysis

3,4-Diethoxy-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Diethoxy-N-(2-methoxyethyl)benzamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the benzamide nitrogen and aromatic ring significantly influence melting points, solubility, and molecular weight. Key comparisons include:

Compound Name Molecular Formula Molecular Weight Substituent on Benzamide Nitrogen Melting Point (°C) Reference
3,4-Diethoxy-N-(4-bromophenyl)benzamide (49) C₁₇H₁₈BrNO₃ 364.23 4-Bromophenyl 198
3,4-Diethoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide C₁₄H₁₇N₃O₃S 307.37 5-Methylthiadiazole Not reported
3,4-Diethoxy-N-(6-methylbenzothiazol-2-yl)benzamide C₁₉H₂₀N₂O₃S 356.44 6-Methylbenzothiazole Not reported
Target Compound : 3,4-Diethoxy-N-(2-methoxyethyl)benzamide C₁₄H₂₁NO₄ ~281.32 2-Methoxyethyl Not reported

Key Observations :

  • The thiadiazole and benzothiazole substituents () increase molecular weight and likely reduce solubility compared to the target compound’s smaller 2-methoxyethyl group.
  • Electron-withdrawing groups (e.g., bromophenyl in compound 49) correlate with higher melting points due to enhanced crystallinity, whereas flexible substituents (e.g., methoxyethyl) may lower melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-diethoxy-N-(2-methoxyethyl)benzamide
Reactant of Route 2
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3,4-diethoxy-N-(2-methoxyethyl)benzamide

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